molecular formula C16H15Cl2N3O2S B13379384 5-(3,5-dichloro-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

5-(3,5-dichloro-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

Cat. No.: B13379384
M. Wt: 384.3 g/mol
InChI Key: GMPHDVGWIINCED-UHFFFAOYSA-N
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Description

5-(3,5-dichloro-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one is a complex heterocyclic compound. This compound is notable for its unique structure, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-dichloro-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one typically involves multi-step organic reactions. One common method includes the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction conditions often require refluxing in ethanol to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-dichloro-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(3,5-dichloro-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,5-dichloro-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the modulation of biochemical pathways. For instance, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(3,5-dichloro-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. Its dichlorophenyl and triazatricyclo structures are particularly noteworthy, contributing to its potential as a versatile compound in various research fields.

Properties

Molecular Formula

C16H15Cl2N3O2S

Molecular Weight

384.3 g/mol

IUPAC Name

5-(3,5-dichloro-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

InChI

InChI=1S/C16H15Cl2N3O2S/c1-21-3-2-8-11(6-21)24-16-12(8)15(23)19-14(20-16)9-4-7(17)5-10(18)13(9)22/h4-5,14,20,22H,2-3,6H2,1H3,(H,19,23)

InChI Key

GMPHDVGWIINCED-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=C(C(=CC(=C4)Cl)Cl)O

Origin of Product

United States

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